molecular formula C6H10N2O2 B13254774 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B13254774
M. Wt: 142.16 g/mol
InChI Key: XXOIXVMGKFYTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione is an organic compound with a unique structure that includes a pyrrolidine ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine-2,5-dione with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but differs in the ring structure.

    1-Methylpyrrolidine-2,5-dione: Lacks the aminomethyl substitution.

    3-Aminomethyl-4-hydroxycoumarin: Contains an aminomethyl group but has a different core structure.

Uniqueness

3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C6H10N2O2/c1-8-5(9)2-4(3-7)6(8)10/h4H,2-3,7H2,1H3

InChI Key

XXOIXVMGKFYTNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.